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Compound of Interest

Compound Name:
(2-Chloro-6-methoxypyridin-3-

yl)boronic acid

Cat. No.: B1462923 Get Quote

An In-Depth Technical Guide to (2-Chloro-6-methoxypyridin-3-yl)boronic acid: Properties,

Synthesis, and Core Applications

Introduction
(2-Chloro-6-methoxypyridin-3-yl)boronic acid is a substituted heteroaromatic boronic acid

that has emerged as a pivotal building block in modern synthetic chemistry. Its unique structural

arrangement, featuring a pyridine core functionalized with chloro, methoxy, and boronic acid

groups, offers a versatile platform for the construction of complex molecular architectures. The

electron-deficient nature of the pyridine ring, modulated by the electron-donating methoxy

group and the electron-withdrawing chloro group, imparts specific reactivity to the boronic acid

moiety.

This guide provides a comprehensive overview for researchers, chemists, and drug

development professionals, delving into the compound's structure, physicochemical properties,

synthesis, and key applications. Particular emphasis is placed on its role in palladium-catalyzed

cross-coupling reactions, a cornerstone of contemporary molecule construction, and its

potential as an intermediate in the synthesis of biologically active compounds.

Molecular Structure and Identification
The structural identity of (2-Chloro-6-methoxypyridin-3-yl)boronic acid is defined by a

pyridine ring substituted at the 2-, 3-, and 6-positions. The boronic acid group at the 3-position
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is the primary site of reactivity for cross-coupling reactions.

Chemical Structure:

Table 1: Compound Identifiers

Identifier Value Reference

CAS Number 1072946-25-8 [1][2]

Molecular Formula C₆H₇BClNO₃ [1][2]

IUPAC Name
(2-chloro-6-methoxy-3-

pyridinyl)boronic acid
[2]

Molecular Weight 187.39 g/mol [2][3]

SMILES
COC1=CC=C(B(O)O)C(Cl)=N

1
[1]

| InChIKey | NAVPHGRFAKSAOL-UHFFFAOYSA-N |[2] |

Physicochemical and Chemical Properties
The properties of (2-Chloro-6-methoxypyridin-3-yl)boronic acid are dictated by the interplay

of its functional groups. Boronic acids are known Lewis acids and are generally crystalline

solids stable to air and moisture, though dehydrative trimerization to form boroxines can occur.

[4] The presence of both electron-donating (-OCH₃) and electron-withdrawing (-Cl) substituents

influences the acidity of the boron center and the overall reactivity of the molecule.

Table 2: Physical and Chemical Properties | Property | Value | Reference/Comment | | --- | --- | -

-- | | Appearance | White to off-white solid | Based on typical appearance of similar

heteroarylboronic acids.[5] | | Melting Point | Data not available | Related compounds melt in

the 135-145 °C range. | | Boiling Point | Data not available | Predicted to be high due to polar

nature. | | Topological Polar Surface Area | 62.6 Å² |[3] | | Complexity | 149 |[2] | | Stability |

Stable under recommended storage conditions. Aryl boronic acids are generally stable to air. | |

Storage| Recommended: 2-8°C, inert atmosphere, protect from moisture. |[1] |
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Boronic acids are considered Lewis acids, with pKa values typically ranging from 4 to 10.[4]

They are versatile reagents in organic synthesis, primarily due to their ability to undergo

transmetalation in metal-catalyzed reactions.[4][6]

Synthesis of (2-Chloro-6-methoxypyridin-3-
yl)boronic acid
The synthesis of heteroaryl boronic acids typically involves the formation of an organometallic

intermediate from a corresponding halo-heterocycle, which is then quenched with an

electrophilic boron source.[6][7] The following protocol outlines a general and reliable method

adaptable for the synthesis of the title compound, likely starting from 3-bromo-2-chloro-6-

methoxypyridine.

Conceptual Workflow for Synthesis
The process involves a halogen-metal exchange at low temperature to generate a nucleophilic

pyridyl species, which subsequently attacks a trialkyl borate. Acidic workup then hydrolyzes the

resulting boronate ester to yield the final boronic acid.
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Synthesis Workflow

Start: 3-Bromo-2-chloro-6-methoxypyridine

Halogen-Metal Exchange
(n-BuLi or i-PrMgCl)

THF, -78 °C

Intermediate:
3-Lithio- or 3-Grignard Species

Electrophilic Quench
(Triisopropyl borate)

-78 °C to RT

Intermediate:
Boronate Ester

Acidic Workup/Hydrolysis
(e.g., aq. HCl)

Final Product:
(2-Chloro-6-methoxypyridin-3-yl)boronic acid

Click to download full resolution via product page

Caption: Proposed synthetic pathway for (2-Chloro-6-methoxypyridin-3-yl)boronic acid.
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Detailed Experimental Protocol (Exemplary)
Disclaimer: This is a representative protocol and must be adapted and performed by qualified

personnel with appropriate safety precautions.

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a

thermometer, a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried

under a vacuum and cooled under a stream of dry nitrogen.

Reagent Charging: The flask is charged with the starting material, 3-bromo-2-chloro-6-

methoxypyridine (1.0 eq), and anhydrous tetrahydrofuran (THF).

Formation of the Organometallic Intermediate: The solution is cooled to -78 °C using a dry

ice/acetone bath. A solution of n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise

via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

Causality:This low temperature is critical to prevent side reactions, such as the

decomposition of the highly reactive organolithium intermediate or reaction at other sites

on the pyridine ring.

Borate Quench: After stirring at -78 °C for 1 hour, triisopropyl borate (1.5 eq) is added

dropwise, again maintaining the low temperature. The reaction mixture is then allowed to

warm slowly to room temperature and stirred overnight.

Causality:The trialkyl borate serves as the electrophilic source of boron. The organolithium

species acts as a potent nucleophile, attacking the electron-deficient boron atom to form a

tetracoordinate boronate complex.

Hydrolysis and Isolation: The reaction is carefully quenched by the slow addition of 2 M

aqueous hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours to

ensure complete hydrolysis of the boronate ester.

Extraction and Purification: The aqueous layer is separated, and the organic layer is

extracted with ethyl acetate. The combined organic extracts are washed with brine, dried

over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

The crude product is then purified, typically by recrystallization or silica gel chromatography,

to yield the pure boronic acid.[5]
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Core Application: Suzuki-Miyaura Cross-Coupling
The paramount application of (2-Chloro-6-methoxypyridin-3-yl)boronic acid is its use in the

Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process forges a new

carbon-carbon bond between the boronic acid and an organic halide or triflate, and it is one of

the most powerful and widely used reactions in the synthesis of biaryls, conjugated systems,

and complex pharmaceutical intermediates.[8][9][10]

The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0)

species.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1462923?utm_src=pdf-body
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.nbinno.com/article/pharmaceutical-intermediates/chemical-properties-applications-boronic-acids-yj
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pd(0)L₂
(Active Catalyst)

Oxidative
Addition

R¹-Pd(II)L₂-X
(Oxidative Addition Product)

Transmetalation

[Ar-B(OH)₃]⁻

Ar-B(OH)₂
+ Base (e.g., OH⁻)

R¹-Pd(II)L₂-Ar
(Transmetalation Product)

Reductive
Elimination

  R¹-Ar
(Product)

Base Activation

R¹-X
(Aryl Halide)

Ar-B(OH)₂
(Boronic Acid)
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the

organic halide (R¹-X) to form a Pd(II) complex.[9]
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Activation & Transmetalation: A base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid,

forming a more nucleophilic boronate species. This species then transfers its organic group

(Ar) to the Pd(II) complex, displacing the halide. This is the rate-determining step in many

cases.[8]

Reductive Elimination: The two organic fragments (R¹ and Ar) on the palladium center couple

and are eliminated from the complex, forming the final product (R¹-Ar) and regenerating the

Pd(0) catalyst.[9]

Protocol for a Representative Suzuki-Miyaura Coupling
Reaction Setup: To a vial or flask is added (2-Chloro-6-methoxypyridin-3-yl)boronic acid
(1.2 eq), the desired aryl halide (e.g., 1-bromo-4-fluorobenzene, 1.0 eq), a palladium catalyst

(e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).

Expertise & Experience:The choice of catalyst and ligand is crucial. For heteroaryl boronic

acids, bulky, electron-rich phosphine ligands like SPhos or XPhos, often used with

Pd(OAc)₂, can improve yields and reaction rates, especially with less reactive aryl

chlorides.[11]

Solvent Addition: The vessel is sealed and purged with an inert gas (Nitrogen or Argon). A

degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water) is then added.

Causality:Degassing the solvent is essential to remove dissolved oxygen, which can

oxidize and deactivate the Pd(0) catalyst.

Reaction Execution: The mixture is heated with vigorous stirring to a temperature typically

between 80-110 °C for several hours until TLC or LC-MS analysis indicates complete

consumption of the starting material.

Workup and Purification: Upon cooling to room temperature, the reaction mixture is diluted

with water and extracted with an organic solvent like ethyl acetate. The combined organic

layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The

resulting crude product is purified by column chromatography on silica gel to afford the

desired biaryl product.[12]
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Significance in Drug Discovery
The incorporation of boron into drug candidates has gained significant traction, leading to

several FDA-approved drugs like Bortezomib (Velcade) and Vaborbactam.[13][14] Boronic

acids can act as transition-state mimics and form reversible covalent bonds with active site

serine or threonine residues in enzymes, making them effective inhibitors.[13]

(2-Chloro-6-methoxypyridin-3-yl)boronic acid serves as a valuable intermediate for

synthesizing novel compounds in drug discovery pipelines. The substituted pyridine motif is a

common scaffold in medicinal chemistry, and the ability to easily introduce this fragment onto

other molecules via Suzuki coupling makes it a powerful tool for generating compound libraries

for screening.[15] The chloro and methoxy groups provide additional vectors for further

chemical modification, allowing for fine-tuning of a potential drug candidate's steric and

electronic properties to optimize potency and pharmacokinetic profiles.

Safety, Handling, and Storage
As with all laboratory chemicals, (2-Chloro-6-methoxypyridin-3-yl)boronic acid should be

handled with care by trained personnel in a well-ventilated chemical fume hood.

Table 3: Hazard and Precautionary Information
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Category Information Reference

Acute Hazards

Harmful if swallowed.
Causes skin irritation.
Causes serious eye
irritation. May cause
respiratory irritation.

[16][17][18]

Handling

Wear protective gloves,

clothing, and eye/face

protection. Avoid breathing

dust. Wash hands thoroughly

after handling.

[17][19]

Storage

Store in a cool (2-8 °C), dry,

and well-ventilated place.

Keep container tightly closed.

Protect from moisture.

[1][19][20]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance

with local regulations. |[17][18] |

Stability: Boronic acids can undergo protodeboronation under certain conditions (e.g., strong

acid or base) and can form cyclic anhydrides (boroxines) upon heating or dehydration.[4]

Proper storage in a cool, dry environment is crucial to maintain its integrity and reactivity.

Conclusion
(2-Chloro-6-methoxypyridin-3-yl)boronic acid is a highly functionalized and versatile

chemical building block with significant utility in organic synthesis and medicinal chemistry. Its

primary role as a coupling partner in the robust and reliable Suzuki-Miyaura reaction allows for

the efficient construction of C-C bonds, enabling access to a vast array of complex molecules.

The insights and protocols detailed in this guide underscore its importance and provide a

foundational resource for its effective application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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